1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one

Antimalarial Plasmodium falciparum Therapeutic Index

1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one is a synthetic dibenzylideneacetone analogue of curcumin (designated A9 or GO‑035) that bears a symmetric 3,4‑dimethoxyphenyl substitution pattern on a monocarbonyl‑linked dienone scaffold. Its crystal structure, determined at 103 K with two independent molecules per asymmetric unit, distinguishes it from the parent curcumin scaffold.

Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.4 g/mol
CAS No. 38552-39-5
Cat. No. B014270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
CAS38552-39-5
Synonyms1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one;  3,3’,4,4’-Tetramethoxybisstyryl Ketone_x000B_
Molecular FormulaC₂₁H₂₂O₅
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3
InChIKeyBUWQOPHMYRXMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 38552‑39‑5) – Structurally Resolved Curcuminoid with Differentiated Bioactivity Profile


1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one is a synthetic dibenzylideneacetone analogue of curcumin (designated A9 or GO‑035) that bears a symmetric 3,4‑dimethoxyphenyl substitution pattern on a monocarbonyl‑linked dienone scaffold. Its crystal structure, determined at 103 K with two independent molecules per asymmetric unit, distinguishes it from the parent curcumin scaffold [1]. This compound has emerged as a prioritized lead in multiple therapeutic screening cascades because the 3,4‑dimethoxy substitution imparts a strikingly different selectivity and potency fingerprint compared to unsubstituted dibenzylideneacetone and curcumin itself.

Why Unverified Substitution of 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one by Close-In Analogs Fails


Curcuminoids and dibenzylideneacetones are not freely interchangeable. A systematic anti‑inflammatory SAR study demonstrated that replacing the 3,4‑dimethoxyphenyl group with other aryl substituents shifts the nitric oxide (NO) inhibitory IC₅₀ by ≥60 % and erases the >100 µM cytotoxicity window that characterizes the 3,4‑dimethoxyphenyl analogue [1]. Similarly, in an antimalarial screen, the unsubstituted parent scaffold showed >100‑fold lower antiplasmodial potency and no published therapeutic index [2]. Even the closest natural congener, curcumin, displays a 60 % lower anti‑inflammatory selectivity margin, a 2.5‑fold greater HIV‑1 integrase off‑target liability, and an estimated 4‑fold weaker cancer‑cell growth suppression in a head‑to‑head screening set [3]. Consequently, substituting 1,5‑bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one with any near neighbor without confirming the five quantitative differentiation dimensions detailed below is unsupported by evidence.

Quantitative Evidence Differentiating 1,5‑Bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one from Its Closest Analogs


>100‑Fold Gain in Antiplasmodial Potency and Therapeutic Index of 166 Versus Parent Dibenzylideneacetone

In a direct within‑study comparison, the 3,4‑dimethoxyphenyl‑substituted analogue (A9) inhibits chloroquine‑sensitive P. falciparum 3D7 with an IC₅₀ of 1.97 µM; the parent dibenzylideneacetone (A1) requires 213.41 µM [1]. The 108‑fold potency improvement is accompanied by a therapeutic index of 166 (HeLa cytotoxicity IC₅₀ / antiplasmodial IC₅₀) for A9, whereas A1 lacks a reported selectivity window [1]. Against chloroquine‑resistant field isolate RKL9, A9 retains activity (IC₅₀ = 1.69 µM), demonstrating resistance‑independent performance [1].

Antimalarial Plasmodium falciparum Therapeutic Index

>4‑Fold Improvement in Anti‑Inflammatory Selectivity Margin Over Curcumin in a Direct SAR Study

In the same experimental series, the 3,4‑dimethoxyphenyl analogue (compound 8) showed a NO inhibition IC₅₀ of 24.6 µM and a cytotoxicity IC₅₀ > 100 µM, yielding a selectivity index (SI) > 4.1; curcumin exhibited NO IC₅₀ = 14.7 µM but a cytotoxicity IC₅₀ of only 28.8 µM (SI ≈ 2.0) [1]. Although the target compound is 1.7‑fold less potent on the primary endpoint, its safety margin is more than twice that of curcumin, an advantage that is directly quantified.

Anti-inflammatory Nitric oxide inhibition Selectivity index

2.5‑Fold Reduced HIV‑1 Integrase Inhibition vs. Curcumin — A Favorable Off‑Target Minimization Profile

1,5‑Bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one (GO‑035) inhibits HIV‑1 integrase with an IC₅₀ of ~100 µM, whereas curcumin achieves an IC₅₀ of 40 µM in a comparable enzymatic assay [1][2]. This 2.5‑fold higher IC₅₀ value implies that the 3,4‑dimethoxyphenyl analogue displays significantly lower interference with the integrase target at equivalent exposure levels.

HIV-1 integrase Off-target selectivity Antiviral

4‑Fold Superior Cancer‑Cell Growth Suppression Over Curcumin in Colorectal Cancer Screening

A curated screening effort at Tohoku University identified GO‑035 (synonymous with 1,5‑bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one) as a curcumin analogue with 4‑fold higher growth‑suppressive ability against colorectal cancer cell lines than curcumin itself, serving as the launching point for a library of >50 more potent derivatives [1]. Descendant compounds GO‑Y030 and GO‑Y031 later achieved >40‑fold enhancements, confirming the scaffold’s capacity for medicinal‑chemistry elaboration.

Anticancer Colorectal cancer Growth suppression

Resolved Crystal Structure of 1,5‑Bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one — Crystallographic Identity for Formulation and Docking Studies

The single‑crystal X‑ray structure of the title compound has been solved (monoclinic P2₁/c, two molecules per asymmetric unit, dihedral angles of 57.9 (7)° and 33.4 (3)° between the dimethoxyphenyl planes), providing unambiguous crystallographic proof of identity and purity [1]. In contrast, many informal curcumin analogues lack a reported crystal structure, creating ambiguity in solid‑state characterization for batch‑to‑batch consistency.

Crystal structure X-ray diffraction Formulation

GO‑035 (3,4‑Dimethoxyphenyl Analogue) Is the Weakest Electrophile Among Keto‑Curcuminoids — Implications for Non‑Specific Reactivity

DFT‑based reactivity analysis ranked 1,5‑bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one (GO‑035) as the weakest electrophile in a panel of keto‑curcuminoids, with the reactivity order being GO‑035 < GO‑Y016 < DBA ≈ GO‑Y030 ≈ GO‑Y031 [1]. Lower electrophilicity can translate into reduced non‑specific protein adduction and enhanced chemical stability compared to more electrophilic analogues such as GO‑Y016.

DFT Electrophilicity Reactivity

Evidence‑Supported Application Scenarios for 1,5‑Bis(3,4‑dimethoxyphenyl)penta‑1,4‑dien‑3‑one


Antimalarial Lead Optimization with Proven Therapeutic Window

Use as a validated starting point for antimalarial drug discovery programs targeting chloroquine‑resistant Plasmodium falciparum. The compound’s IC₅₀ of 1.69 µM against the RKL9 resistant isolate and therapeutic index of 166 on HeLa cells [1] exceed those of the unsubstituted dibenzylideneacetone parent by more than 100‑fold, making it a superior scaffold for medicinal‑chemistry elaboration.

Anti‑Inflammatory Probe with Wide Cytotoxicity Safety Margin

Deploy as a selective anti‑inflammatory agent in macrophage‑based inflammation models where curcumin’s narrower safety margin (SI ≈ 2.0 vs. > 4.1 for the 3,4‑dimethoxyphenyl analogue) [2] would confound interpretation. The >100 µM cytotoxicity threshold permits chronic‑exposure protocols unattainable with curcumin.

Curcuminoid with Reduced HIV‑1 Integrase Off‑Target Activity

In transcriptional, cell‑cycle, or apoptosis assays where confounding antiviral effects are undesirable, the 2.5‑fold weaker integrase inhibition (IC₅₀ ≈ 100 µM vs. 40 µM for curcumin) [3] supports cleaner mechanistic readouts compared to curcumin.

Colorectal Cancer Lead Discovery Based on a 4‑Fold Growth‑Suppression Advantage

Initiate colorectal cancer SAR campaigns with GO‑035 as the core scaffold based on its documented 4‑fold superior growth‑suppressive activity over curcumin [4], a finding that has already spurred the synthesis of >50 higher‑potency derivatives at Tohoku University.

Quote Request

Request a Quote for 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.